3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spirocyclic compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Chemical Reactions Analysis
3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules. Its unique spirocyclic structure makes it a valuable scaffold for drug design and development. In materials science, it is used in the synthesis of advanced materials with specific properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, thereby modulating their activity. This mechanism is crucial for its applications in drug design, where it can be used to develop inhibitors for specific enzymes involved in disease pathways .
Comparison with Similar Compounds
3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds, such as tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl acetate . While both compounds share a similar spirocyclic core, their functional groups and substituents differ, leading to variations in their chemical reactivity and applications. The presence of the methylene group in this compound imparts unique properties, making it distinct from other related compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(5-7-13-8-6-12)16-10(15)14(9)11(2,3)4/h13H,1,5-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLDFMFNNVOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C)C2(CCNCC2)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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